molecular formula C16H17ClN2OS B5768717 N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea

N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea

Cat. No. B5768717
M. Wt: 320.8 g/mol
InChI Key: QZRSKXAARXIOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea, also known as CMMD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CMMD belongs to the class of thiourea derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood. However, it is believed that N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea exerts its biological activities by modulating various signaling pathways. N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to inhibit the activity of MMP-9, an enzyme that plays a key role in cancer cell invasion and metastasis. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to activate AMPK, a protein kinase that regulates energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has also been found to inhibit the expression of COX-2, an enzyme that plays a key role in inflammation. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to improve glucose tolerance and insulin sensitivity by increasing the expression of GLUT4, a glucose transporter protein.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is its ease of synthesis and high purity. N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is also relatively stable and can be stored for long periods of time. However, one of the limitations of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, which can make it challenging to design experiments to study its biological activities.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea. One potential area of research is the development of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea needs to be further elucidated to fully understand its biological activities. Finally, the safety and toxicity of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea need to be thoroughly evaluated before it can be considered for clinical use.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is a promising synthetic compound that has potential therapeutic applications in various fields of research. Its ease of synthesis and high purity make it an attractive candidate for further investigation. The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea needs to be further elucidated to fully understand its biological activities. Furthermore, the development of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea derivatives with improved solubility and bioavailability could lead to the discovery of novel therapeutic agents.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized using a simple one-pot reaction between 4-chloro-2-methylphenyl isothiocyanate and 3-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine in anhydrous dichloromethane solvent. The product is then purified using column chromatography to obtain pure N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea. The synthesis method is relatively simple and yields high purity product.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic activities. N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to possess antibacterial activity against various bacterial strains. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-11-8-13(17)6-7-15(11)19-16(21)18-10-12-4-3-5-14(9-12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRSKXAARXIOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chloro-2-methylphenyl)-3-(3-methoxybenzyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.